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Compound of Interest

Compound Name: BAY-277

Cat. No.: B15614712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BAY-277, a chemical probe targeting Methionyl

Aminopeptidase 2 (METAP2), with other known METAP2 inhibitors and degraders. Due to the

current absence of peer-reviewed publications on BAY-277, this guide focuses on presenting

the available data for BAY-277 in the context of established alternatives and the general

principles of METAP2-targeted therapies.

Introduction to METAP2 and its Inhibition
Methionyl Aminopeptidase 2 (METAP2) is a metalloenzyme that plays a crucial role in protein

maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2]

Upregulation of METAP2 has been observed in various cancers, making it an attractive target

for therapeutic intervention.[3] Inhibition or degradation of METAP2 can lead to anti-angiogenic

and anti-proliferative effects, showing potential in the treatment of cancer and obesity.[2][4]

BAY-277 is a recently developed chemical probe designed to induce the degradation of

METAP2.[5] As a degrader, it operates through a mechanism of action distinct from traditional

inhibitors, offering a potential new avenue for therapeutic development. This guide aims to

provide a framework for evaluating BAY-277 by comparing its known properties to a selection

of established METAP2 inhibitors.
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Comparative Analysis of METAP2-Targeting
Compounds
The following table summarizes the key characteristics of BAY-277 and a selection of other

METAP2 inhibitors and degraders. This allows for a direct comparison of their mechanisms,

potencies, and developmental stages.
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Compound Type
Mechanism
of Action

Potency
(IC50/DC50)

Developme
nt Stage

Key
References

BAY-277 Degrader

Induces

proteasomal

degradation

of METAP2

DC50

(HUVEC): 0.2

nM; DC50

(HT1080):

8.93 nM;

IC50

(HUVEC

prolif.): 12 nM

Preclinical

(Chemical

Probe)

[5]

BAY-8805
Negative

Control

Structurally

similar to

BAY-277 but

does not

induce

degradation

N/A Preclinical [5]

TNP-470
Irreversible

Inhibitor

Covalently

binds to and

inhibits

METAP2

Potent

inhibitor

Preclinical/Di

scontinued

Clinical

[2][6]

Fumagillin
Irreversible

Inhibitor

Natural

product,

covalently

inhibits

METAP2

Potent

inhibitor
Preclinical [2][3]

PPI-2458
Irreversible

Inhibitor

Fumagillin

analog,

covalently

inhibits

METAP2

Potent

inhibitor
Clinical Trials [2]

M8891 Reversible

Inhibitor

Non-

covalently

binds to and

IC50 (human

METAP2): 52

nM

Clinical Trials [7][8]
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inhibits

METAP2

A-357300
Reversible

Inhibitor

Non-

covalently

binds to and

inhibits

METAP2

IC50

(METAP2):

0.12 µM

Preclinical [6]

Protac-1 Degrader

First-in-class

METAP2

degrader

(peptide-

based)

N/A
Proof-of-

concept
[9][10]

Mechanism of Action: Inhibition vs. Degradation
The primary distinction between BAY-277 and many other compounds in this class lies in its

mechanism of action.

METAP2 Inhibition
Traditional METAP2 inhibitors, whether reversible or irreversible, function by binding to the

active site of the enzyme, thereby blocking its catalytic activity. This prevents the removal of N-

terminal methionine from substrate proteins, leading to downstream cellular effects.
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METAP2 Inhibition
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Caption: Signaling pathway of METAP2 inhibition.

METAP2 Degradation
BAY-277, as a proteolysis-targeting chimera (PROTAC), induces the degradation of the

METAP2 protein itself. It achieves this by simultaneously binding to METAP2 and an E3

ubiquitin ligase, forming a ternary complex. This proximity triggers the ubiquitination of

METAP2, marking it for destruction by the proteasome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

